molecular formula C16H18O6 B3757353 2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

Cat. No.: B3757353
M. Wt: 306.31 g/mol
InChI Key: CWQHBWNNXMZBII-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is a chemical compound with the molecular formula C16H18O6. It is a derivative of chromone, a naturally occurring compound found in many plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate typically involves the esterification of 2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The chromone moiety in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is unique due to its specific ethoxyethyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-ethoxyethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-3-19-6-7-20-16(18)10-21-12-4-5-13-11(2)8-15(17)22-14(13)9-12/h4-5,8-9H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQHBWNNXMZBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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